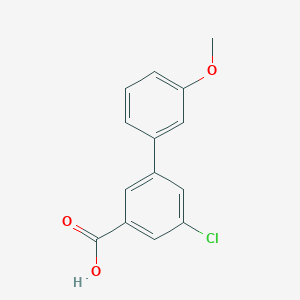

5-Chloro-3-(3-methoxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-chloro-5-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLYJZBBCHQNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689158 | |

| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-19-5 | |

| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 3 3 Methoxyphenyl Benzoic Acid and Its Congeners

Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 5-Chloro-3-(3-methoxyphenyl)benzoic acid, the most logical strategic disconnection is at the carbon-carbon bond linking the two aromatic rings, which defines the biphenyl core. This approach simplifies the complex target into two more manageable synthons.

Two primary disconnection pathways emerge:

Pathway A: This involves disconnecting the bond to create a synthon from the 3-chloro-5-bromobenzoic acid ring and another from the 3-methoxyphenyl (B12655295) ring. The corresponding reagents would typically be 3-chloro-5-halobenzoic acid (or its ester derivative) and a 3-methoxyphenyl organometallic reagent (e.g., a boronic acid).

Pathway B: This pathway reverses the roles of the coupling partners. The disconnection leads to a 3-methoxyphenyl halide and a 3-chloro-5-(organometallic)benzoic acid derivative.

Pathway A is often preferred due to the wider commercial availability and stability of arylboronic acids compared to the corresponding benzoic acid derivatives. The carboxylic acid group may also be protected as an ester during the coupling reaction to prevent side reactions.

| Disconnection Pathway | Synthon 1 | Synthon 2 | Corresponding Reagents |

| Pathway A | 3-Chloro-5-(electrophile)benzoic acid | 3-Methoxy-(nucleophile)benzene | 3-Chloro-5-bromobenzoic acid and 3-Methoxyphenylboronic acid |

| Pathway B | 3-Chloro-5-(nucleophile)benzoic acid | 3-Methoxy-(electrophile)benzene | 3-Chloro-5-(boronic acid)benzoic acid and 3-Bromoanisole |

Cross-Coupling Reactions in the Synthesis of 5-Chloro-3-(3-methoxyphenyl)benzoic acid

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for constructing carbon-carbon and carbon-heteroatom bonds, making them ideal for synthesizing the biphenyl core of the target molecule. nih.gov

Suzuki-Miyaura Coupling Strategies for Biphenyl Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govrsc.org This method is highly effective for forming the C-C bond in 5-Chloro-3-(3-methoxyphenyl)benzoic acid due to its mild reaction conditions and high functional group tolerance. tcichemicals.com

A typical Suzuki-Miyaura strategy for this synthesis would involve the coupling of a 3,5-disubstituted halobenzoate with 3-methoxyphenylboronic acid. The use of an ester, such as methyl 3-bromo-5-chlorobenzoate, is often advantageous to avoid potential interference from the acidic proton of the carboxylic acid.

General Reaction Scheme: The reaction couples an aryl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst, a ligand, and a base.

Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], can also be used directly.

Ligand: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Common choices include triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands like tri(o-tolyl)phosphine or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), which can improve reaction efficiency for challenging substrates. youtube.com

Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step.

Solvent: A mixture of an organic solvent (like toluene (B28343), dioxane, or dimethoxyethane) and water is commonly used.

The final step after the coupling reaction would be the hydrolysis of the ester group to yield the desired benzoic acid.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Methyl 3-bromo-5-chlorobenzoate | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 5-chloro-3-(3-methoxyphenyl)benzoate |

| 3-Bromo-5-chlorobenzoic acid | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 5-Chloro-3-(3-methoxyphenyl)benzoic acid |

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.orgacsgcipr.org It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. libretexts.org While this reaction has revolutionized the synthesis of aryl amines and is a powerful tool in medicinal chemistry, it is important to note that its primary application is the formation of C-N bonds. wikipedia.org

Therefore, the Buchwald-Hartwig amination is not a direct method for synthesizing the biphenyl C-C core of 5-Chloro-3-(3-methoxyphenyl)benzoic acid. However, it could be relevant in the synthesis of congeners or analogs where one of the aryl rings is replaced by a nitrogen-containing heterocycle or where an amino group is introduced onto the benzoic acid scaffold. For instance, a related compound could be synthesized by coupling an amine to a halo-benzoic acid scaffold. acs.orgnih.gov

Other Palladium-Catalyzed Coupling Approaches

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed methods can be employed for the formation of the biphenyl linkage.

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. For the target molecule, this could involve reacting methyl 3-bromo-5-chlorobenzoate with (3-methoxyphenyl)tributylstannane. A major drawback of the Stille reaction is the toxicity and difficulty in removing the tin byproducts.

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide. The higher reactivity of organozinc compounds allows for milder reaction conditions in some cases, but they are also more sensitive to air and moisture.

Hiyama Coupling: This involves the coupling of an organosilicon compound with an organic halide, activated by a fluoride (B91410) source (e.g., TBAF). It is considered a greener alternative to Stille coupling due to the low toxicity of silicon byproducts.

Nucleophilic Substitution and Aryne-Mediated Syntheses of Substituted Benzoic Acids

While cross-coupling reactions are dominant, alternative strategies involving nucleophilic substitution or reactive intermediates can also be considered for constructing highly substituted aromatic systems.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally limited to aryl halides that are activated by strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.comlibretexts.org

For the synthesis of 5-Chloro-3-(3-methoxyphenyl)benzoic acid, the SNAr mechanism is not directly applicable for forming the central biphenyl bond, as the aryl rings are not sufficiently electron-deficient to facilitate the attack of an aryl nucleophile. However, SNAr could potentially be used to introduce the chloro or methoxy (B1213986) substituents onto a pre-existing, suitably activated aromatic scaffold in the synthesis of precursors.

Aryne-Mediated Syntheses

Arynes, particularly benzyne (B1209423), are highly reactive intermediates formed by the elimination of two adjacent substituents from an aromatic ring. They can undergo various cycloaddition and nucleophilic addition reactions. The synthesis of biphenyls can be achieved through the reaction of an aryne with an organometallic reagent. For example, a benzyne generated from 3-chloro-5-bromobenzoic acid could theoretically react with a 3-methoxyphenyl organometallic species. However, controlling the regioselectivity of such reactions can be challenging, often leading to mixtures of isomers, making this approach less precise than palladium-catalyzed cross-coupling methods for this specific target. youtube.com

Functional Group Interconversions and Modulations on the Benzoic Acid Scaffold

Functional group interconversion refers to the conversion of one functional group into another. These transformations are often performed in the later stages of a synthesis to install the desired functionality or to deprotect a group used during a key bond-forming step.

Several strategies for modulating the benzoic acid scaffold are relevant:

Ester Hydrolysis: As mentioned previously, cross-coupling reactions are often performed on the ester derivative of the benzoic acid to protect the acidic proton. The final step in the synthesis is the hydrolysis of the ester (e.g., methyl or ethyl ester) back to the carboxylic acid, typically achieved under basic (e.g., NaOH or LiOH in methanol (B129727)/water) or acidic conditions.

Oxidation of a Benzylic Carbon: An alternative route to the benzoic acid moiety is the oxidation of a corresponding toluene derivative. youtube.com For example, a molecule of 3-chloro-5-(3-methoxyphenyl)toluene could be synthesized via cross-coupling, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Hydrolysis of a Nitrile: The carboxylic acid group can also be introduced by the hydrolysis of a benzonitrile. A synthetic route could be designed to produce 5-chloro-3-(3-methoxyphenyl)benzonitrile, which can then be hydrolyzed to the target benzoic acid under strong acidic or basic conditions.

| Precursor Functional Group | Reagents for Conversion | Target Functional Group |

| -COOCH₃ (Methyl Ester) | LiOH, H₂O/THF | -COOH (Carboxylic Acid) |

| -CH₃ (Methyl) | KMnO₄, NaOH, H₂O, then H₃O⁺ | -COOH (Carboxylic Acid) |

| -CN (Nitrile) | H₂SO₄, H₂O, heat | -COOH (Carboxylic Acid) |

Stereocontrol and Regioselectivity in the Synthesis of 5-Chloro-3-(3-methoxyphenyl)benzoic acid

The structural integrity of 5-Chloro-3-(3-methoxyphenyl)benzoic acid is defined by the specific placement of the chloro and 3-methoxyphenyl groups on the benzoic acid core. Achieving this precise 1,3,5-substitution pattern is a significant challenge of regioselectivity. Furthermore, while the target molecule itself is achiral, the synthesis of its more complex, sterically hindered congeners brings the challenge of stereocontrol to the forefront, particularly concerning axial chirality.

Regioselectivity:

The controlled synthesis of 5-Chloro-3-(3-methoxyphenyl)benzoic acid hinges on the strategic formation of the biaryl C-C bond, commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The primary challenge is to ensure the correct 3,5-disubstitution on the benzoic acid ring. Two main retrosynthetic pathways can be envisioned:

Late-Stage Chlorination: This approach would involve the initial synthesis of 3-(3-methoxyphenyl)benzoic acid, followed by electrophilic chlorination. However, this strategy presents significant regiochemical hurdles. The existing carboxylic acid and methoxyphenyl groups act as directors for incoming electrophiles. The carboxylic acid is a meta-director, while the methoxyphenyl group is an ortho, para-director, leading to a complex mixture of chlorinated isomers, making the isolation of the desired 5-chloro product difficult and inefficient.

Convergent Synthesis with Pre-defined Regiochemistry: A more robust and regiochemically precise strategy involves the coupling of two fragments where the substitution patterns are already established. The most logical approach is the Suzuki-Miyaura coupling of a 3,5-disubstituted halo-benzoic acid derivative (such as methyl 3-bromo-5-chlorobenzoate) with (3-methoxyphenyl)boronic acid. This method unequivocally establishes the desired connectivity, bypassing the challenges of post-coupling functionalization. The synthesis of the required 3-bromo-5-chlorobenzoic acid precursor itself demands a regiocontrolled process.

The following table illustrates the typical outcomes of electrophilic aromatic substitution, highlighting the challenge of achieving the desired 5-chloro isomer via a late-stage chlorination approach.

| Starting Material | Directing Groups | Predicted Major Isomers from Chlorination |

| 3-(3-methoxyphenyl)benzoic acid | -COOH (meta-directing), -OPh (ortho, para-directing) | Mixture of 2-chloro, 4-chloro, 6-chloro, and other isomers |

| 3-Bromobenzoic acid | -COOH (meta-directing), -Br (ortho, para-directing) | 3-Bromo-5-chlorobenzoic acid (desired precursor) |

This table is based on established principles of electrophilic aromatic substitution.

Stereocontrol:

Stereocontrol in biaryl synthesis relates to controlling the spatial orientation around the C-C single bond connecting the two aryl rings. nih.gov When bulky substituents are present at the ortho positions of both rings, rotation around this bond can be restricted, leading to a form of axial chirality known as atropisomerism. scispace.com While 5-Chloro-3-(3-methoxyphenyl)benzoic acid lacks ortho substituents and thus does not exhibit stable atropisomers, the synthesis of its congeners with ortho-functionality requires advanced stereocontrolled methods.

Asymmetric Suzuki-Miyaura cross-coupling is a premier strategy for the enantioselective synthesis of axially chiral biaryls. nih.gov This method utilizes a palladium catalyst coordinated with a chiral phosphine ligand. The chiral environment created by the ligand influences the coupling process, favoring the formation of one atropisomer over the other. nih.gov The choice of ligand is critical for achieving high enantioselectivity (measured as enantiomeric excess, or ee).

The table below presents examples of chiral ligands used in asymmetric cross-coupling reactions to produce axially chiral biaryls, demonstrating the potential for stereocontrol in the synthesis of related compounds.

| Chiral Ligand | Substrate Type | Achieved Enantiomeric Excess (ee) |

| (S)-BINAP | Ortho-substituted aryl halides and boronic acids | Often >90% |

| BaryPhos | Ortho-sulfonyl aryl bromides and naphthylboronic acids | 88% |

| (S)-AntPhos | Asymmetric dearomative cyclization | 72% |

| Axially Chiral Monophosphine Ligands | Asymmetric dearomative cyclization | 7% |

Data compiled from studies on various asymmetric biaryl syntheses. nih.govacs.org

Sustainable and Green Chemistry Approaches in 5-Chloro-3-(3-methoxyphenyl)benzoic acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of biaryls like 5-Chloro-3-(3-methoxyphenyl)benzoic acid, significant advancements have been made in developing more sustainable versions of key transformations, particularly the Suzuki-Miyaura cross-coupling reaction.

Aqueous Media and Recyclable Catalysts:

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with water. rsc.org The Suzuki-Miyaura reaction has been successfully adapted to run entirely in aqueous media, which is non-flammable, inexpensive, and environmentally benign. nih.govacs.orgnih.gov This approach not only improves the safety profile of the synthesis but can also simplify product isolation, as many organic products precipitate directly from the aqueous reaction mixture. acs.org

The following table compares a conventional Suzuki-Miyaura protocol with modern green chemistry approaches that could be applied to the synthesis of 5-Chloro-3-(3-methoxyphenyl)benzoic acid.

| Parameter | Conventional Approach | Green Chemistry Approach |

| Solvent | Toluene, Dioxane, or THF (Volatile Organic Compounds) | Water or other green solvents (e.g., i-PrOAc, CPME) acs.org |

| Catalyst | Homogeneous Pd complexes (e.g., Pd(PPh₃)₄) | Recyclable nanocatalyst (e.g., LaPO₄·Pd, C₆₀-TEGs/PdCl₂) nih.govresearchgate.net |

| Catalyst Loading | Typically 1-5 mol% | As low as 0.01-0.05 mol% researchgate.net |

| Reaction Temperature | Often high (80-110 °C) | Can be performed at lower temperatures (e.g., Room Temp to 80 °C) nih.govresearchgate.net |

| Catalyst Recyclability | Not recyclable; requires extensive purification to remove | Recyclable for 5+ consecutive runs with minimal loss of activity nih.gov |

| Waste Generation | High (spent solvent, catalyst residues) | Low (minimal solvent waste, catalyst is reused) |

The adoption of these green methodologies offers a pathway to synthesize 5-Chloro-3-(3-methoxyphenyl)benzoic acid and its congeners in a manner that is not only efficient and precise but also economically and environmentally sustainable.

Structural Characterization and Elucidation of 5 Chloro 3 3 Methoxyphenyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the cornerstone for elucidating the precise arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent aromatic protons on the two phenyl rings, as well as a signal for the methoxy (B1213986) group and a characteristic downfield signal for the carboxylic acid proton. The splitting patterns (singlets, doublets, triplets) and coupling constants would reveal the substitution pattern on each ring.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon environments. The chemical shifts would differentiate between the carbonyl carbon of the acid, the aromatic carbons, and the methoxy carbon. The positions of the chloro and methoxy substituents would significantly influence the chemical shifts of the adjacent and para carbons.

COSY (Correlation Spectroscopy): A COSY experiment would establish proton-proton couplings within the same spin system, confirming the connectivity of protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy would provide key information about the functional groups present and intermolecular interactions.

The FT-IR spectrum would be expected to display characteristic absorption bands for:

The broad O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, indicative of hydrogen-bonded dimers.

The sharp and strong C=O stretch of the carbonyl group, expected around 1700 cm⁻¹.

C-O stretching vibrations associated with the carboxylic acid and the methoxy ether linkage.

C-Cl stretching vibrations.

Aromatic C-H and C=C stretching and bending vibrations.

Raman spectroscopy would complement the FT-IR data, providing information on the molecular framework. It would be particularly useful for observing symmetric vibrations and the C-Cl bond, which can sometimes give a strong Raman signal. Analysis of the Raman spectrum could also offer insights into the conformational preferences of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS would provide the exact molecular weight of 5-Chloro-3-(3-methoxyphenyl)benzoic acid, allowing for the unambiguous determination of its elemental formula. Analysis of the fragmentation pattern would further confirm the structure by showing characteristic losses, such as the loss of a hydroxyl group, a carboxyl group, and cleavage around the biphenyl (B1667301) linkage. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would also be a key diagnostic feature in the mass spectrum.

Without access to peer-reviewed publications containing this specific data, a detailed and factual article as requested cannot be constructed.

An article on the structural characterization of 5-Chloro-3-(3-methoxyphenyl)benzoic acid cannot be generated at this time. A thorough search for scientific literature and crystallographic databases has revealed no specific experimental data for this particular compound.

The investigation sought information pertaining to single-crystal X-ray diffraction analysis, which is essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This includes details on the crystal structure, molecular conformation, and the intricate network of intermolecular interactions such as hydrogen bonding. Furthermore, no studies on the potential polymorphism, the ability of a compound to exist in multiple crystalline forms, of 5-Chloro-3-(3-methoxyphenyl)benzoic acid were found.

While general information on related benzoic acid derivatives and the techniques used for their characterization is available, specific data for 5-Chloro-3-(3-methoxyphenyl)benzoic acid is absent from the accessible scientific record. Without primary crystallographic data, a scientifically accurate and detailed article that adheres to the requested outline cannot be constructed. Further experimental research would be required to elucidate the structural properties of this compound.

Computational Chemistry and Theoretical Modeling of 5 Chloro 3 3 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to accurately predict geometric parameters such as bond lengths and angles. researchgate.net

Once the geometry is optimized, the same theoretical level can be used to predict spectroscopic properties. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups within the 5-Chloro-3-(3-methoxyphenyl)benzoic acid structure, such as the C=O and O-H stretches of the carboxylic acid group, C-Cl stretching, and the various vibrations of the phenyl rings. ijrte.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals on the molecular frame indicates the likely sites for electrophilic and nucleophilic attacks.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net For benzoic acid derivatives, this energy gap can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net A lower band gap indicates a greater ease of intramolecular charge transfer. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Benzoic Acids Note: These are example values from related compounds to illustrate the concept.

| Parameter | Value (eV) |

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

| Data is illustrative and based on findings for similar aromatic carboxylic acids. materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's charge landscape.

The MEP map is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms like oxygen and are susceptible to electrophilic attack. researchgate.net For 5-Chloro-3-(3-methoxyphenyl)benzoic acid, these would be concentrated around the carbonyl and hydroxyl oxygens of the carboxylic acid group and the oxygen of the methoxy (B1213986) group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor. These regions are prone to nucleophilic attack and are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.net

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's size, shape, and sites of potential intermolecular interactions. researchgate.netnih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.net

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.netmaterialsciencejournal.org

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger capacity to act as an electrophile. researchgate.net

Condensed Fukui Functions : These functions provide more detailed, atom-specific information about reactivity. They are used to identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus refining the predictions made by FMO and MEP analysis. researchgate.net

Table 2: Representative Global Reactivity Descriptors Note: These values are calculated from the representative HOMO-LUMO energies in Table 1.

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.26 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.80 |

| Electronegativity (χ) | -μ | 4.80 |

| Global Softness (S) | 1 / (2η) | 0.22 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.07 |

| Data is illustrative and based on findings for similar aromatic carboxylic acids. researchgate.netmaterialsciencejournal.org |

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like 5-Chloro-3-(3-methoxyphenyl)benzoic acid, which has rotational freedom around the single bonds connecting the two phenyl rings and the benzoic acid group, MD simulations can explore its conformational landscape. These simulations reveal the different accessible shapes (conformers) of the molecule, their relative stabilities, and the energy barriers for converting between them. This provides insight into the molecule's flexibility, which is crucial for understanding how it might interact with biological targets like enzymes. MD simulations are also used to assess the stability of a molecule within a specific environment, such as a protein's binding site. nih.govresearchgate.net

Solvation Effects on Molecular Properties and Reactivity through Continuum Models (e.g., PCM)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant.

Prediction of Non-Linear Optical (NLO) Properties

A comprehensive search of scientific literature and computational chemistry databases was conducted to gather data on the predicted non-linear optical (NLO) properties of 5-Chloro-3-(3-methoxyphenyl)benzoic acid. These properties, which include the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), are crucial in determining a molecule's potential for applications in optoelectronics and photonics.

Despite a thorough investigation into theoretical and computational studies on substituted benzoic acid derivatives, no specific research articles or datasets detailing the calculated NLO properties for 5-Chloro-3-(3-methoxyphenyl)benzoic acid were identified. Computational studies often focus on molecules with specific donor-acceptor groups that are known to enhance NLO responses, and it appears this particular compound has not yet been the subject of such a detailed theoretical investigation in the reviewed literature.

The prediction of NLO properties typically involves sophisticated quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations provide insights into how the electron density of a molecule responds to an external electric field.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Higher polarizability values are generally associated with a stronger NLO response.

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity. A large β value is a key indicator that a material may be effective for applications such as frequency doubling of laser light.

While general principles of computational chemistry suggest that the combination of the electron-withdrawing chloro group and the methoxy and carboxylic acid groups could lead to interesting electronic properties, without specific calculations, any discussion of the NLO properties of 5-Chloro-3-(3-methoxyphenyl)benzoic acid would be purely speculative.

Further research, involving dedicated DFT calculations, would be necessary to determine the dipole moment, polarizability, and hyperpolarizability of this compound and to fully assess its potential as a non-linear optical material.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 3 3 Methoxyphenyl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl and Methoxyphenyl Rings

The structure of 5-Chloro-3-(3-methoxyphenyl)benzoic acid features two distinct aromatic rings, each with its own set of substituents that govern its susceptibility and regioselectivity toward aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The outcome of electrophilic aromatic substitution is determined by the electronic and steric effects of the substituents already present on the ring.

On the Chlorophenyl Ring: This ring is substituted with a chlorine atom, a carboxylic acid group, and a 3-methoxyphenyl (B12655295) group.

The carboxylic acid group (-COOH) is a powerful deactivating group due to its electron-withdrawing inductive and resonance effects. It acts as a meta-director.

The chlorine atom (-Cl) is also deactivating due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance.

The 3-methoxyphenyl group is a bulky substituent that deactivates the ring it is attached to and will sterically hinder the adjacent ortho positions (C4 and C6).

The directing effects of the chloro and carboxyl groups are antagonistic. However, the carboxylic acid is a stronger deactivating group. Substitution will be slow compared to benzene (B151609). The most likely position for an incoming electrophile (E+) is C-2, which is meta to the carboxylic acid and ortho to the chlorine atom. The C-4 position is sterically hindered and ortho to the deactivating carboxyl group, making it less favorable. The C-6 position is also sterically hindered.

On the Methoxyphenyl Ring: This ring is substituted with a methoxy (B1213986) group and the 5-chloro-3-carboxyphenyl group.

The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director due to the strong resonance donation from the oxygen lone pairs.

The 5-chloro-3-carboxyphenyl group is a deactivating substituent.

Electrophilic attack will be strongly directed by the activating methoxy group. Substitution will occur preferentially on this ring over the more deactivated chlorophenyl ring. The most probable sites of substitution are the positions ortho and para to the methoxy group. The para position (C-4' relative to the ether linkage) is generally favored due to reduced steric hindrance compared to the two ortho positions (C-2' and C-6').

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a good leaving group (such as a halogen) and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In 5-Chloro-3-(3-methoxyphenyl)benzoic acid, the chlorophenyl ring lacks the strong activation required for a facile SNAr reaction under standard laboratory conditions. The carboxylic acid group provides only moderate electron withdrawal and is positioned meta to the chlorine atom. Therefore, the direct displacement of the chlorine atom by a nucleophile would necessitate harsh reaction conditions, such as very high temperatures and the use of extremely strong bases. While challenging chemically, it is noteworthy that some bacteria are capable of enzymatically dehalogenating 4-chlorobenzoic acid to 4-hydroxybenzoic acid via an SNAr mechanism, highlighting a potential biotransformation pathway.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations.

Esterification is a fundamental reaction of carboxylic acids. One of the most common methods is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. Alternatively, Lewis acids can catalyze the reaction, sometimes under milder conditions.

Amidation , the formation of an amide bond, typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), or the use of titanium tetrachloride (TiCl₄) as a mediator. The success of amidation can be influenced by steric hindrance; highly hindered carboxylic acids or amines may react slowly or require more forcing conditions.

| Alcohol | Catalyst/Reagent | Predicted Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (catalytic), heat | Methyl 5-chloro-3-(3-methoxyphenyl)benzoate |

| Ethanol | H₂SO₄ (catalytic), heat | Ethyl 5-chloro-3-(3-methoxyphenyl)benzoate |

| Benzyl alcohol | Zr(Cp)₂(CF₃SO₃)₂ (catalytic) | Benzyl 5-chloro-3-(3-methoxyphenyl)benzoate |

| Amine | Coupling Reagent | Predicted Product |

|---|---|---|

| Ammonia (NH₃) | EDCI, HOBt | 5-Chloro-3-(3-methoxyphenyl)benzamide |

| Aniline | TiCl₄, Pyridine | 5-Chloro-3-(3-methoxyphenyl)-N-phenylbenzamide |

| Benzylamine | DCC (Dicyclohexylcarbodiimide) | N-Benzyl-5-chloro-3-(3-methoxyphenyl)benzamide |

Carboxylic acids are resistant to reduction by mild agents. Strong, nucleophilic reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for their conversion to primary alcohols. The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydride ion (H⁻) effectively displaces the hydroxyl group. The initial product is an aldehyde, which is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. Therefore, isolation of the aldehyde intermediate is not feasible with this method. The reduction of 5-Chloro-3-(3-methoxyphenyl)benzoic acid with LiAlH₄ would yield (5-chloro-3-(3-methoxyphenyl)phenyl)methanol.

The removal of the carboxyl group as carbon dioxide (CO₂) from an aromatic ring is known as decarboxylation. Aromatic carboxylic acids are thermally stable and generally resist decarboxylation unless harsh conditions are applied. The reaction is often facilitated by electron-donating groups at the ortho or para positions, which the target molecule lacks.

Classical methods, such as heating with soda lime (a mixture of NaOH and CaO), can effect decarboxylation but require high temperatures. Studies on p-chlorobenzoic acid show that it requires a high-boiling solvent like resorcinol (B1680541) and temperatures above 200°C to undergo thermal decarboxylation. In some modern synthetic protocols, decarboxylation can be achieved under significantly milder conditions using photoredox catalysis, which generates an aryl radical intermediate from the carboxylate.

Reactions Involving the Ether Linkage and Halogen Substituent

Ether Linkage Cleavage

The aryl methyl ether linkage is robust but can be cleaved under specific conditions. The most common method involves treatment with strong acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI). The mechanism begins with the protonation of the ether oxygen. The halide ion then acts as a nucleophile, attacking the less sterically hindered methyl group via an Sₙ2 mechanism. This results in the formation of a phenol (B47542) and a methyl halide. The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to Sₙ2 attack. Boron tribromide (BBr₃) is another powerful reagent frequently used for the demethylation of aryl methyl ethers.

Halogen Substituent Reactivity

The chlorine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where a palladium catalyst facilitates the reaction between the aryl chloride and an organoboron species (e.g., a boronic acid) in the presence of a base. Although aryl chlorides are less reactive than the corresponding bromides or iodides, highly effective catalyst systems have been developed to enable their participation in these transformations. This reaction would allow for the synthesis of complex biaryl structures by replacing the chlorine atom with a new aryl or vinyl group.

| Boronic Acid | Catalyst System | Predicted Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(3-Methoxyphenyl)-[1,1'-biphenyl]-5-carboxylic acid |

| 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(3-Methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-5-carboxylic acid |

| Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | 5-(Thiophen-2-yl)-3-(3-methoxyphenyl)benzoic acid |

Advanced Analytical Methodologies for Research on 5 Chloro 3 3 Methoxyphenyl Benzoic Acid

Chromatographic Separations with Advanced Detection

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of individual components from a mixture. nih.govactascientific.com When combined with advanced detection technologies, it becomes a powerful tool for both qualitative and quantitative analysis of compounds like 5-Chloro-3-(3-methoxyphenyl)benzoic acid. ajpaonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and identifying impurities of pharmaceutical compounds. longdom.org For a substituted benzoic acid like 5-Chloro-3-(3-methoxyphenyl)benzoic acid, reversed-phase HPLC (RP-HPLC) is typically the method of choice. ekb.eg This approach allows for the effective separation of the main compound from its process-related impurities and degradation products. ekb.eglcms.cz

The coupling of HPLC with various detectors enhances its analytical power significantly.

UV-Vis and Diode Array Detection (DAD): Due to the presence of aromatic rings, 5-Chloro-3-(3-methoxyphenyl)benzoic acid exhibits strong absorbance in the UV region. A UV-Vis detector set at a specific wavelength or a DAD detector scanning a range of wavelengths can be used for quantification and initial peak purity assessment. actascientific.comlcms.cz

Mass Spectrometry (MS and MS/MS): Hyphenating HPLC with a mass spectrometer (LC-MS) provides unparalleled sensitivity and specificity. researchgate.net MS detection confirms the molecular weight of the parent compound and helps in the structural elucidation of unknown impurities, even at trace levels. researchgate.net Tandem mass spectrometry (LC-MS/MS) offers further structural information by fragmenting ions, which is crucial for definitively identifying impurities and degradation products. nih.govresearchgate.net

A typical RP-HPLC method for a substituted benzoic acid would be developed and validated according to ICH guidelines, studying parameters like specificity, linearity, accuracy, and robustness. ekb.eg

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzoic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg | Reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or triethylamine (B128534) in water) and an organic solvent (e.g., acetonitrile (B52724), methanol). ekb.eglibretexts.org | To elute compounds with varying polarities effectively. |

| Flow Rate | 0.8 - 1.5 mL/min | To ensure optimal separation and peak shape. |

| Detection | DAD (e.g., 205 nm) ekb.eg or MS (ESI+ or ESI-) lcms.cz | For quantification (DAD) and identification/confirmation (MS). |

| Column Temp. | 25 - 50 °C ekb.eglcms.cz | To ensure reproducible retention times. |

Gas Chromatography (GC) is the ideal technique for analyzing volatile and thermally stable compounds. actascientific.com In the context of 5-Chloro-3-(3-methoxyphenyl)benzoic acid, GC-MS is primarily used for two purposes:

Analysis of Volatile Byproducts: The synthesis of the compound may involve volatile reagents or generate volatile impurities. Headspace GC-MS can be used to identify and quantify these residual solvents or byproducts without dissolving the main sample. nih.govcabidigitallibrary.org

Analysis of Derivatized Forms: Carboxylic acids like 5-Chloro-3-(3-methoxyphenyl)benzoic acid are polar and not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is essential. actascientific.commdpi.com This process converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester. mdpi.comoup.comjfda-online.com This transformation increases volatility and thermal stability, allowing for separation on a GC column and subsequent identification by MS. mdpi.com Silylation is a common derivatization technique for compounds containing -OH, -COOH, and -NH2 groups. mdpi.com

The mass spectrum obtained from GC-MS provides a fragmentation pattern that acts as a "fingerprint" for the derivatized compound, enabling its unambiguous identification. nih.govresearchgate.net

While 5-Chloro-3-(3-methoxyphenyl)benzoic acid itself is not a chiral molecule, its derivatives or intermediates used in its synthesis could be. If a chiral center is introduced during synthesis or subsequent modification, resolving and quantifying the resulting enantiomers is critical, as they can have different pharmacological activities.

Chiral chromatography is the definitive method for this purpose. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) in an HPLC system that interacts differently with each enantiomer, leading to their separation. researchgate.net

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 column). researchgate.net

For example, studies on related chiral α-methyl-substituted amino acid analogues have successfully used both direct separation on a Chirobiotic T column and indirect separation after derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.net Supercritical fluid chromatography (SFC) is another powerful technique that can be used for the separation of chiral compounds. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages over HPLC, including higher efficiency, shorter analysis times, and lower consumption of samples and reagents. researchgate.netnih.gov CE separates charged molecules in a narrow capillary under the influence of a high electric field. nih.gov

For the analysis of 5-Chloro-3-(3-methoxyphenyl)benzoic acid, Capillary Zone Electrophoresis (CZE) is a suitable mode. researchgate.net The compound, being a carboxylic acid, will be negatively charged in a buffer with a pH above its pKa, allowing it to migrate toward the anode. The separation of the target compound from closely related impurities can be optimized by adjusting several parameters:

Run Buffer: The pH and composition of the buffer (e.g., phosphate (B84403) or borax) are critical for controlling the charge of the analyte and the electroosmotic flow. researchgate.netnih.gov

Applied Voltage: Higher voltages generally lead to faster separations, but can generate Joule heating. nih.gov

Organic Modifiers: Adding organic solvents like methanol (B129727) or acetonitrile to the buffer can significantly alter the separation selectivity and resolution of different benzoic acid isomers. rsc.orgscispace.com

Additives: For complex separations, additives like cyclodextrins can be included in the buffer to improve resolution, a technique known as micellar electrokinetic capillary chromatography (MECC). researchgate.net

CE has been successfully applied to separate various photodegradation products of benzoic acid, demonstrating its power in resolving structurally similar compounds. nih.gov

Hyphenated Techniques for Comprehensive Chemical Profiling (e.g., GCxGC, LCxLC)

For highly complex samples where single-dimension chromatography (like standard HPLC or GC) is insufficient to resolve all components, multi-dimensional or comprehensive chromatography techniques such as GCxGC and LCxLC are employed. These "hyphenated" techniques combine two different separation mechanisms in a single analysis to dramatically increase peak capacity and resolution. nih.govajpaonline.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two GC columns with different stationary phases. The effluent from the first column is collected in small fractions and then rapidly injected onto the second, shorter column for a fast separation. This is particularly useful for analyzing complex volatile and semi-volatile mixtures that may be present alongside the derivatized target compound.

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC): Similar to GCxGC, LCxLC uses two different liquid chromatography columns (e.g., ion-exchange followed by reversed-phase). This approach provides a powerful tool for the exhaustive profiling of non-volatile impurities and degradants in the drug substance.

These advanced hyphenated techniques, often coupled with mass spectrometry, provide a comprehensive chemical fingerprint of a sample, which is invaluable for in-depth impurity profiling and quality control. nih.govajpaonline.com

Application of Chemometrics for Data Processing and Interpretation in Complex Matrices

Advanced analytical techniques like HPLC-DAD, LC-MS, and GC-MS generate vast and complex datasets. longdom.org Chemometrics applies mathematical and statistical methods to extract the maximum amount of useful chemical information from this data. ijpsjournal.comnih.gov It is a powerful tool for processing and interpreting the results of analyses on 5-Chloro-3-(3-methoxyphenyl)benzoic acid, especially in complex matrices. mdpi.compreprints.org

Key applications of chemometrics in this context include:

Data Preprocessing: Techniques are used to correct for baseline drift, align chromatograms, and reduce noise, ensuring data quality before further analysis.

Pattern Recognition: Unsupervised methods like Principal Component Analysis (PCA) can be used to simplify complex datasets and visualize trends, for example, to classify different batches of the compound based on their impurity profiles. longdom.org

Multivariate Calibration: Supervised methods like Partial Least Squares (PLS) regression can build models that correlate the analytical data (e.g., spectra or chromatograms) with a property of interest (e.g., concentration or purity), even in the presence of interfering substances. longdom.orgijpsjournal.com

Peak Deconvolution: Chemometric algorithms can help resolve overlapping or co-eluting peaks in a chromatogram, enabling the quantification of individual components in a complex mixture. preprints.org

By integrating chemometrics, researchers can enhance data interpretation, improve the reliability of analytical results, and gain a deeper understanding of the chemical system under investigation. longdom.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Chloro-3-(3-methoxyphenyl)benzoic acid |

| 4-amino-5-chloro-2-methoxybenzoic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

| Triethylamine |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |

| Carbon dioxide |

| Borane methyl-sulfide complex |

| 3-(Methoxycarbonyl)-5-nitrobenzoic acid |

| 3-Amino-5-(aminomethyl)benzoic acid |

| Benzoic acid |

| Salicylic acid |

| 3-hydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| 3,4-dihydroxybenzoic acid |

| Quinic acid |

| Anisic acid |

| Sorbic acid |

| ortho-aminobenzoic acid |

| 2,4,6 Trifluro benzoic acid |

| Lasmiditan Hemisuccinate |

| 1,3,5 trifluro benzene (B151609) |

| 3-methoxy-5-methyl benzoic acid |

| 3-hydroxy-5-methyl benzoic acid |

| 5-methoxy-2-methylbenzaldehyde |

| (3-methoxyphenyl)-2-methylpropionic acid |

| 2-amino-2-methyl-3-o-tolylpropionic acid |

| 2-amino-3-(2-cyanophenyl)-2-methylpropionic acid |

| Metoclopramide |

| 4-(acetylamino)-2-hydroxybenzoic acid |

| 4-amino-5-chloro-N-2-(diethylaminoethyl)-2-methoxybenzamide N-oxide |

| 4-amino-5-chloro-N-2-(diethylaminoethyl)-2-hydroxybenzamide |

| 4-(acetylamino)-5-chloro-N-2-(diethylaminoethyl)-2-methoxybenzamide |

| Methyl 4-(acetylamino)-2-methoxybenzoate |

| Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate |

| Methyl 4-amino-2-methoxybenzoate |

| Ecgonine methyl ester |

| Benzoylecgonine |

| Cocaine |

| Ketamine |

| Amphetamine |

| Methamphetamine |

| 3,4-methylene dioxy amphetamine (MDA) |

| 3,4-methylene dioxy methamphetamine (MDMA) |

| Mescaline |

| Cinacalcet |

| Clemastine |

| Dexamphetamine |

| Levoamphetamine |

| Valacyclovir |

| Primaquine |

| Kanamycin |

| Amikacin |

| Metformin |

| Levosulpiride |

| Ambrisentan |

| Tipranavir |

| Zofenopril |

| 3-Bromophenol |

| 3-Chloro-5-methoxy-benzoic acid |

| o-anisic acid |

| 2-amino-2-methyl-1-propanol |

| 2-(2′-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole |

| 3-geranyl-4-hydroxy-5-(3″,3″-dimethylallyl)benzoic acid |

| (2-oxoindolin-3-ylideneamino)benzoic acid |

| Thia glycolic acid |

| 2-oxospiro[indoline-3,2'-thiazolidine]-3'-yl)benzoic acid |

| Tylosin |

| Chloramphenicol |

| 4-nitrobenzaldehyde |

| p-hydroxybenzoic acid |

| p-aminobenzoic acid |

| Terephthalic acid |

| Riboflavin |

| Catechin |

Potential Applications in Advanced Materials Science and Engineering

Role of 5-Chloro-3-(3-methoxyphenyl)benzoic acid as a Building Block for Functional Polymers

The molecular architecture of 5-Chloro-3-(3-methoxyphenyl)benzoic acid, featuring a reactive carboxylic acid group, positions it as a valuable monomer for the synthesis of functional polymers such as polyesters and polyamides. The presence of the chlorine and methoxy (B1213986) substituents on the biphenyl (B1667301) backbone allows for the fine-tuning of the resulting polymers' physical and chemical properties. These properties can include thermal stability, solubility, and optical characteristics.

The incorporation of this building block can lead to polymers with tailored functionalities. For instance, the polarity introduced by the chloro and methoxy groups can influence the polymer's dielectric properties, making them potentially suitable for applications in electronic components. While specific research on polymers derived exclusively from 5-Chloro-3-(3-methoxyphenyl)benzoic acid is not extensively documented, the principles of polymer chemistry suggest its potential for creating materials with controlled characteristics. The selective uptake of carboxylic acids, like benzoic acid derivatives, into the crystalline phases of polymers such as syndiotactic polystyrene has been demonstrated, indicating a pathway for creating functional polymer composites. mdpi.com

Integration into Organic Electronic Materials (e.g., as a component of conjugated systems)

In the field of organic electronics, molecules with extended π-conjugated systems are essential for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). 5-Chloro-3-(3-methoxyphenyl)benzoic acid can serve as a precursor or a side-chain substituent in the synthesis of larger conjugated molecules or polymers.

The electronic properties of the biphenyl core can be modified by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group. This electronic modulation is crucial for tuning the energy levels (HOMO and LUMO) of the material, which in turn governs its charge transport and light-emitting properties. Although direct integration of this specific molecule into high-performance organic electronic devices is a subject for future research, its structural motifs are relevant to the design of new functional organic semiconductors.

Supramolecular Assembly in Crystalline Materials and Soft Matter (e.g., liquid crystals)

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined, functional structures. The carboxylic acid group of 5-Chloro-3-(3-methoxyphenyl)benzoic acid is a strong hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular synthons, like the common carboxylic acid dimer.

These directional interactions, combined with other weaker forces like π-π stacking and dipole-dipole interactions, can guide the self-assembly of the molecule into complex architectures, including liquid crystals. The introduction of a lateral chlorine atom into a molecular structure can increase polarity and molecular interactions, which may lead to the stabilization of or induction of new liquid crystalline phases (mesophases). mdpi.com The specific shape and substituent pattern of 5-Chloro-3-(3-methoxyphenyl)benzoic acid could potentially lead to the formation of nematic or smectic liquid crystal phases, which are crucial for display technologies and optical sensors. While the liquid crystalline properties of this exact compound have not been detailed in available literature, the principles of molecular design for liquid crystals suggest its potential in this area. mdpi.comresearchgate.net

Coordination Chemistry: Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid functionality of 5-Chloro-3-(3-methoxyphenyl)benzoic acid makes it an excellent candidate for a ligand in coordination chemistry. By reacting with metal ions, it can form coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov These materials are crystalline solids constructed from metal nodes linked by organic ligands, resulting in porous or non-porous structures with a wide range of potential applications.

MOFs and coordination polymers are actively researched for gas storage, separation, catalysis, and sensing. nih.govmdpi.com The structure of the organic linker is critical in determining the topology, pore size, and functionality of the resulting framework. The use of substituted benzoic acid derivatives, such as 5-substituted isophthalic acids, has led to the creation of coordination polymers with interesting magnetic, catalytic, and gas storage properties. nih.gov The specific geometry and functional groups of 5-Chloro-3-(3-methoxyphenyl)benzoic acid could direct the formation of novel MOF architectures with tailored properties. For example, the chlorine and methoxy groups could modify the chemical environment within the pores of a MOF, influencing its selectivity for certain guest molecules. The synthesis of new coordination polymers using multicarboxylate ligands continues to be an active area of research for applications like photocatalysis. mdpi.comrsc.org

Table of Research Findings:

| Application Area | Key Molecular Feature | Potential Role/Function | Relevant Research Context |

| Functional Polymers | Carboxylic acid group, Cl and OCH₃ substituents | Monomer for polyesters/polyamides; tunes polymer properties (thermal, solubility). | Inclusion of benzoic acid derivatives in polymer crystalline cavities. mdpi.com |

| Organic Electronics | Biphenyl core with donor/acceptor groups | Precursor for conjugated systems; tunes electronic energy levels (HOMO/LUMO). | General principles of organic semiconductor design. |

| Supramolecular Assembly | Carboxylic acid (H-bonding), aromatic rings (π-stacking) | Forms ordered structures (e.g., liquid crystals) via self-assembly. | Lateral chloro-substitution can induce and stabilize liquid crystal phases. mdpi.com |

| Coordination Chemistry | Carboxylic acid as a metal-binding site | Organic linker for synthesizing Metal-Organic Frameworks (MOFs) and coordination polymers. | Substituted isophthalates used to create functional coordination polymers. nih.govnih.gov |

Emerging Research Frontiers and Future Perspectives on 5 Chloro 3 3 Methoxyphenyl Benzoic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of unsymmetrical biaryl compounds like 5-Chloro-3-(3-methoxyphenyl)benzoic acid has been a long-standing challenge in organic chemistry. numberanalytics.com Traditional methods often require harsh conditions and may suffer from low yields and poor selectivity. However, modern catalysis has opened new avenues for the efficient construction of such molecules.

The most promising and widely adopted strategy for synthesizing this class of compounds is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnih.gov This palladium-catalyzed reaction involves the coupling of an aryl halide with an aryl boronic acid. nih.gov For the target compound, a highly efficient and selective route would involve the coupling of 3-bromo-5-chlorobenzoic acid with (3-methoxyphenyl)boronic acid. This approach offers mild reaction conditions, tolerance to a wide range of functional groups, and typically high yields. nih.gov

Alternative modern methods that could be explored include the Ullmann coupling, a copper-mediated reaction of aryl halides, and newer C-H activation or arylation strategies using arenediazonium salts, which can provide more direct and atom-economical routes. numberanalytics.comrsc.org Researchers are continuously focused on developing catalysts, such as water-soluble palladium complexes, that allow these reactions to be performed in greener solvents like water and minimize residual metal contamination in the final product. researchgate.net

| Synthetic Strategy | Key Reagents | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide, Aryl Boronic Acid, Palladium Catalyst, Base | Mild (e.g., 65-100 °C), often in aqueous or organic solvents | High yield & selectivity, functional group tolerance, commercially available reagents. numberanalytics.comnih.gov | Cost of palladium catalyst, removal of metal impurities. |

| Ullmann Coupling | Two Aryl Halides, Copper Catalyst | High temperatures required | Simplicity, availability of starting materials. numberanalytics.com | Harsh conditions, often requires stoichiometric copper. |

| C-H Arylation | Aryl Halide, Arene, Metal Catalyst (e.g., Pd, Rh) | Varies, often requires directing groups | Atom economy (avoids pre-functionalization of one arene). | Controlling regioselectivity can be difficult. |

Advancements in In Silico Prediction of Chemical Properties and Reactivity

In silico, or computational, methods are revolutionizing chemical research and drug discovery by allowing for the prediction of a molecule's properties before it is ever synthesized. iipseries.org Through Quantitative Structure-Activity Relationship (QSAR) modeling, a quantitative correlation can be established between the chemical structure of a molecule and its biological or physicochemical properties. iipseries.orgnih.govnih.gov

For 5-Chloro-3-(3-methoxyphenyl)benzoic acid, in silico tools can predict a range of important parameters. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can forecast its pharmacokinetic profile and potential safety liabilities, such as liver toxicity or cardiotoxicity. iipseries.orgmdpi.com Drug-likeness can be assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com Furthermore, molecular docking simulations could predict its binding affinity to various biological targets, such as enzymes or receptors, thereby guiding the exploration of its potential therapeutic applications. nih.gov

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 276.70 g/mol | Complies with Lipinski's Rule (<500), suggesting potential oral bioavailability. |

| LogP (Lipophilicity) | ~4.1 | Indicates moderate lipophilicity, influencing absorption and distribution. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Complies with Lipinski's Rule (<5). |

| Hydrogen Bond Acceptors | 3 (from carbonyl and methoxy (B1213986) oxygens) | Complies with Lipinski's Rule (<10). |

| Predicted Bioactivity | Potential as a nuclear receptor ligand or enzyme inhibitor. | Based on QSAR models for similar biaryl structures. nih.gov |

Note: The values in this table are illustrative predictions based on the compound's structure and general QSAR principles.

Exploration of Interdisciplinary Research Avenues Beyond Current Known Applications

The true potential of 5-Chloro-3-(3-methoxyphenyl)benzoic acid lies in its application as a versatile building block in interdisciplinary fields. Its functionalized biaryl structure is a "privileged scaffold" found in many biologically active molecules and advanced materials. numberanalytics.com

Medicinal Chemistry: Many biaryl compounds exhibit potent biological activities. beilstein-journals.org Derivatives of similar benzoic acids have been investigated as anti-inflammatory and analgesic agents. nih.gov The structure of 5-Chloro-3-(3-methoxyphenyl)benzoic acid could serve as a starting point for the synthesis of novel inhibitors of enzymes like cyclooxygenase (COX) or other therapeutic targets. Its functional groups (carboxylic acid, chloro, methoxy) provide handles for further chemical modification to optimize potency and pharmacokinetic properties.

Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and functional materials. The rigid biaryl core of this compound could be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties. Furthermore, functionalized benzoic acids can be grafted onto the surfaces of materials like graphene oxide or magnetic nanoparticles to create novel composites with tailored properties for catalysis, sensing, or environmental remediation. rsc.orgnih.gov

Agrochemistry: The development of new pesticides and herbicides often relies on novel chemical scaffolds. The biaryl motif is present in a number of agrochemicals. rsc.org 5-Chloro-3-(3-methoxyphenyl)benzoic acid could be used to generate libraries of new compounds for screening to identify next-generation crop protection agents with improved efficacy and safety profiles.

Challenges in Scalable Synthesis and Characterization of Highly Functionalized Derivatives

Despite the promise of modern synthetic methods, the scalable production of complex derivatives based on the 5-Chloro-3-(3-methoxyphenyl)benzoic acid scaffold presents significant challenges.

Synthesis Challenges: Scaling up transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling from the laboratory bench to an industrial scale is non-trivial. numberanalytics.com Key challenges include the cost and lifecycle of the palladium catalyst, ensuring its complete removal from the final product (a critical requirement for pharmaceuticals), and managing the safe handling of reagents like boronic acids. Furthermore, achieving high regioselectivity (ensuring substituents are added to the correct positions on the aromatic rings) during subsequent functionalization steps can be difficult and may require complex multi-step protection and deprotection strategies. For some highly substituted biaryls, rotation around the central carbon-carbon bond can be restricted, leading to the formation of atropisomers (non-superimposable mirror images), which adds another layer of complexity to the synthesis and purification process. numberanalytics.comresearchgate.net

Characterization Challenges: The structural elucidation of highly functionalized derivatives requires a suite of advanced analytical techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential, the crowded substitution pattern on both aromatic rings can lead to complex and overlapping signals in the proton (¹H) NMR spectrum. Unambiguous assignment of all atoms and confirmation of the connectivity would likely necessitate more sophisticated 2D-NMR experiments (e.g., COSY, HSQC, HMBC). Confirming the identity and purity of atropisomers, if they form, would require specialized techniques such as chiral chromatography.

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-(3-methoxyphenyl)benzoic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the 3-methoxyphenyl group, followed by chlorination. For example, chlorination of 3-(3-methoxyphenyl)benzoic acid using Cl₂ gas with FeCl₃ as a catalyst under controlled conditions (25–50°C) achieves selective substitution at the 5-position . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Yields range from 40–60% depending on reaction scale and intermediates (e.g., methyl ester protection improves stability during chlorination) .

Q. Which spectroscopic techniques are most effective for characterizing 5-Chloro-3-(3-methoxyphenyl)benzoic acid, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aromatic protons of the benzoic acid (δ 7.8–8.2 ppm for H-2 and H-4) and 3-methoxyphenyl group (δ 6.7–7.3 ppm). The methoxy group appears as a singlet at δ ~3.8 ppm .

- Mass Spectrometry (MS) : ESI-MS in negative mode typically shows [M-H]⁻ at m/z 291.03. Fragmentation patterns confirm chlorine isotopes (3:1 ratio for ³⁵Cl/³⁷Cl) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-O-C stretch (~1250 cm⁻¹) from the methoxy group .

Q. How should researchers address solubility challenges during in vitro bioactivity assays?

- Methodological Answer : Dissolve the compound in DMSO (≤1% v/v) for stock solutions, followed by dilution in PBS (pH 7.4). For aqueous instability, prepare methyl or ethyl esters via esterification (H₂SO₄ catalyst, refluxing ethanol) to enhance solubility, then hydrolyze post-assay .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of 5-Chloro-3-(3-methoxyphenyl)benzoic acid?

- Methodological Answer : SHELXL refines crystal structures by optimizing bond lengths, angles, and displacement parameters. For example, twinned data or high thermal motion in the methoxyphenyl group can be addressed using the TWIN and RIGU commands. Validate hydrogen bonding (e.g., carboxylic acid dimerization) via PLATON or Mercury .

Q. What strategies mitigate contradictory biological activity data across studies involving 5-Chloro-3-(3-methoxhenyl)benzoic acid analogs?

- Methodological Answer :

- Purity Control : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm ≥95% purity. Contradictions often arise from residual solvents (e.g., DCM) or byproducts .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations. For example, DMSO >0.5% v/v may inhibit certain kinases, confounding results .

Q. How can computational modeling predict the reactivity of 5-Chloro-3-(3-methoxyphenyl)benzoic acid in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces. The 5-chloro position is electron-deficient (σ* orbital), favoring SNAr with amines or thiols. Solvent effects (DMF vs. THF) are modeled via COSMO-RS to predict activation barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.